5-Amino-2-chloro-4-hydroxybenzonitrile
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Overview
Description
5-Amino-2-chloro-4-hydroxybenzonitrile: is an organic compound with the molecular formula C7H5ClN2O. It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and hydroxy functional groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloro-4-hydroxybenzonitrile typically involves the nitration of a suitable precursor, followed by reduction and substitution reactions. One common method involves the chlorination of 4-hydroxybenzonitrile, followed by nitration and subsequent reduction to introduce the amino group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired reactions. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used
Scientific Research Applications
Chemistry: 5-Amino-2-chloro-4-hydroxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and polymers .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It can be modified to create compounds with antibacterial, antifungal, or anticancer properties .
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also employed in the manufacture of advanced materials, including liquid crystals and conductive polymers .
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-4-hydroxybenzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 5-Amino-2-hydroxybenzonitrile
- 3-Chloro-5-hydroxybenzonitrile
- 2,6-Difluoro-4-hydroxybenzonitrile
- 3-Fluoro-4-hydroxybenzonitrile
Comparison: Compared to its analogs, 5-Amino-2-chloro-4-hydroxybenzonitrile is unique due to the combination of amino, chloro, and hydroxy groups on the benzene ring. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-amino-2-chloro-4-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNWRKXDDZHVSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)O)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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